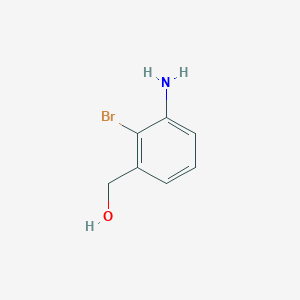
(3-Amino-2-bromophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-2-bromophenyl)methanol: is an organic compound with the molecular formula C7H8BrNO It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group, and the phenyl ring is substituted with an amino group at the third position and a bromine atom at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of (3-Amino-2-bromophenyl)ketone: One common method to synthesize (3-Amino-2-bromophenyl)methanol is through the reduction of (3-Amino-2-bromophenyl)ketone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent side reactions.
Hydrolysis of (3-Amino-2-bromophenyl)methyl chloride: Another method involves the hydrolysis of (3-Amino-2-bromophenyl)methyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an aqueous or alcoholic medium.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction or hydrolysis processes, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3-Amino-2-bromophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: The compound can be further reduced to form (3-Amino-2-bromophenyl)methane using strong reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in this compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: (3-Amino-2-bromophenyl)aldehyde or (3-Amino-2-bromophenyl)ketone.
Reduction: (3-Amino-2-bromophenyl)methane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (3-Amino-2-bromophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating the formation of metal complexes.
Biology:
Enzyme Inhibition: Research has shown that this compound can inhibit certain enzymes, making it a potential candidate for drug development.
Protein Labeling: The compound can be used to label proteins for biochemical studies.
Medicine:
Drug Development: Due to its structural features, this compound is being investigated for its potential as a therapeutic agent in treating various diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which (3-Amino-2-bromophenyl)methanol exerts its effects depends on its interaction with molecular targets. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved vary depending on the biological context and the target enzyme.
Vergleich Mit ähnlichen Verbindungen
- (3-Amino-2-chlorophenyl)methanol
- (3-Amino-2-fluorophenyl)methanol
- (3-Amino-2-iodophenyl)methanol
Comparison:
- Structural Differences: The primary difference between (3-Amino-2-bromophenyl)methanol and its similar compounds lies in the halogen atom attached to the phenyl ring. This difference can significantly impact the compound’s reactivity and interaction with other molecules.
- Reactivity: The bromine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts.
- Applications: While all these compounds may have similar applications, the specific properties of this compound, such as its reactivity and binding affinity, make it unique for certain applications, particularly in drug development and catalysis.
Eigenschaften
Molekularformel |
C7H8BrNO |
|---|---|
Molekulargewicht |
202.05 g/mol |
IUPAC-Name |
(3-amino-2-bromophenyl)methanol |
InChI |
InChI=1S/C7H8BrNO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4,9H2 |
InChI-Schlüssel |
SPQNBLVOGNPQIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)N)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


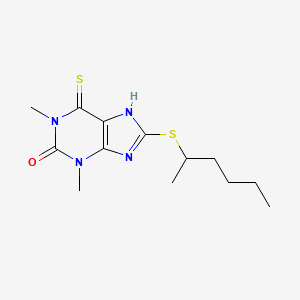

![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)
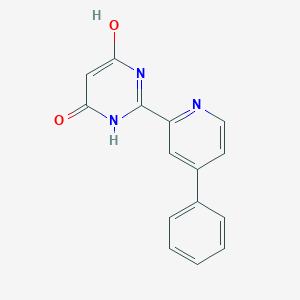


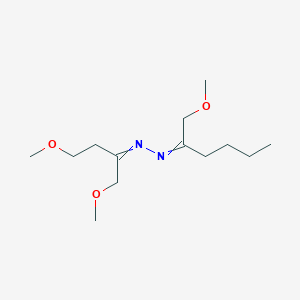
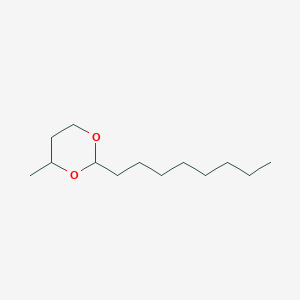
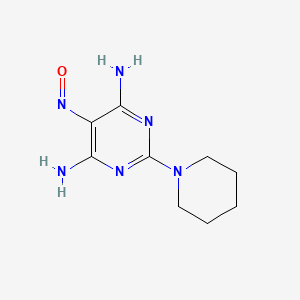
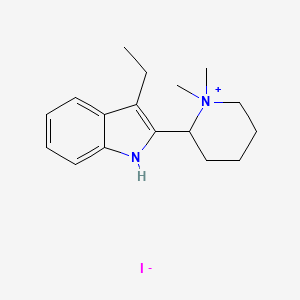
![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)
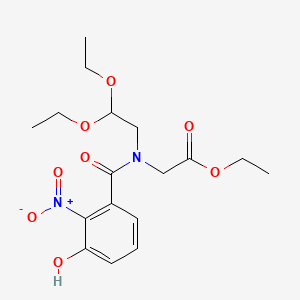

![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)
